molecular formula C13H18O2 B3260520 t-Butyl p-tolylacetate CAS No. 33155-60-1

t-Butyl p-tolylacetate

Cat. No. B3260520
M. Wt: 206.28 g/mol
InChI Key: JNXWYJWBRZOTAF-UHFFFAOYSA-N
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Patent
US06194424B1

Procedure details

450 g (3 mol) of 4-methylphenylacetic acid, 1.13 l (12 mol) of tert-butanol and 90 g (0.74 mol) of dimethylaminopyridine are dissolved in 2 l of dichloromethane. After addition of 680 g (3.3 mol) of dicyclohexylcarbodiimide, dissolved in 400 ml of dichloromethane, the mixture is stirred at 25° C. for 20 h, the precipitated urea is filtered off with suction and washed with 200 ml of dichloromethane, and the organic phase is washed twice each with 500 ml of 2M hydrochloric acid and water. The organic phase is dried using sodium sulphate, concentrated and distilled.
Quantity
450 g
Type
reactant
Reaction Step One
Quantity
1.13 L
Type
reactant
Reaction Step One
Quantity
90 g
Type
reactant
Reaction Step One
Quantity
2 L
Type
solvent
Reaction Step One
Quantity
680 g
Type
reactant
Reaction Step Two
Quantity
400 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:7]=[CH:6][C:5]([CH2:8][C:9]([OH:11])=[O:10])=[CH:4][CH:3]=1.[C:12](O)([CH3:15])([CH3:14])[CH3:13].CN(C1C=CC=CN=1)C.C1(N=C=NC2CCCCC2)CCCCC1>ClCCl>[CH3:1][C:2]1[CH:3]=[CH:4][C:5]([CH2:8][C:9]([O:11][C:12]([CH3:15])([CH3:14])[CH3:13])=[O:10])=[CH:6][CH:7]=1

Inputs

Step One
Name
Quantity
450 g
Type
reactant
Smiles
CC1=CC=C(C=C1)CC(=O)O
Name
Quantity
1.13 L
Type
reactant
Smiles
C(C)(C)(C)O
Name
Quantity
90 g
Type
reactant
Smiles
CN(C)C1=NC=CC=C1
Name
Quantity
2 L
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
680 g
Type
reactant
Smiles
C1(CCCCC1)N=C=NC1CCCCC1
Step Three
Name
Quantity
400 mL
Type
solvent
Smiles
ClCCl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
25 °C
Stirring
Type
CUSTOM
Details
the mixture is stirred at 25° C. for 20 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
the precipitated urea is filtered off with suction
WASH
Type
WASH
Details
washed with 200 ml of dichloromethane
WASH
Type
WASH
Details
the organic phase is washed twice each with 500 ml of 2M hydrochloric acid and water
CUSTOM
Type
CUSTOM
Details
The organic phase is dried
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
DISTILLATION
Type
DISTILLATION
Details
distilled

Outcomes

Product
Details
Reaction Time
20 h
Name
Type
Smiles
CC1=CC=C(C=C1)CC(=O)OC(C)(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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